METHYL 1-BENZYL-2-METHYL-5-OXO-4-(THIOPHENE-2-AMIDO)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Overview
Description
Methyl 1-benzyl-2-methyl-5-oxo-4-[(2-thienylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-BENZYL-2-METHYL-5-OXO-4-(THIOPHENE-2-AMIDO)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Thienylcarbonyl Group: This step involves the acylation of the pyrrole ring using a thienylcarbonyl chloride in the presence of a base such as pyridine.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethyl iodide and a suitable catalyst.
Final Esterification: The final step involves the esterification of the carboxyl group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The trifluoromethyl group and the thienylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its unique structure may allow for the development of drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 1-BENZYL-2-METHYL-5-OXO-4-(THIOPHENE-2-AMIDO)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group and the thienylcarbonyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-2-methyl-5-oxo-4-[(2-furylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a furyl group instead of a thienyl group.
Methyl 1-benzyl-2-methyl-5-oxo-4-[(2-phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienylcarbonyl group in METHYL 1-BENZYL-2-METHYL-5-OXO-4-(THIOPHENE-2-AMIDO)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-benzyl-2-methyl-5-oxo-4-(thiophene-2-carbonylamino)-4-(trifluoromethyl)pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-12-15(17(27)29-2)19(20(21,22)23,24-16(26)14-9-6-10-30-14)18(28)25(12)11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVGVBAXAUDZND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC=CS3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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